molecular formula C₂¹³C₆H₉NO B138772 Acetanilide-13C6 CAS No. 201741-03-9

Acetanilide-13C6

Cat. No. B138772
M. Wt: 141.12 g/mol
InChI Key: FZERHIULMFGESH-OLGKHRKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetanilide is a molecular crystal with a structure that features quasi-one-dimensional chains of hydrogen-bonded units, making it a model system for the vibrational spectroscopy of proteins . The electronic structure of acetanilide has been studied through molecular orbital calculations, revealing insights into the interaction between the phenyl and acetyl groups through the nitrogen atom . The crystal structure of acetanilide has been determined using X-ray diffraction and polarized infra-red radiation, showing that molecules are linked in chains by N-H-O hydrogen bonds . The structure has been further confirmed by neutron diffraction data, which did not find evidence for multiple conformations or proton transfer along the N-H...O hydrogen bond .

Synthesis Analysis

Acetanilide can be synthesized through various chemical reactions. One such method involves the ruthenium-catalyzed oxidative ortho-benzoxylation of acetanilides with aromatic acids, which proceeds via C-H bond activation . Another synthesis route is the formation of novel pyrano[2,3-b]quinolines from simple acetanilides via intramolecular 1,3-dipolar cycloaddition reactions .

Molecular Structure Analysis

The molecular structure of acetanilide has been extensively analyzed. The crystal structure is orthorhombic with molecules linked by N-H-O hydrogen bonds . The geometry of the molecule has been examined in detail, revealing that a single molecule lies approximately in two planes, with the aniline portion and the acetyl group inclined to each other . The restricted rotation about the carbon-nitrogen bonds of the amide group has been investigated, suggesting an equilibrium between E-and Z-form in solution .

Chemical Reactions Analysis

Acetanilide undergoes various chemical reactions, including the aforementioned oxidative ortho-benzoxylation and intramolecular 1,3-dipolar cycloaddition . Additionally, the vibrational spectroscopy of acetanilide has been a subject of interest due to the peculiar double-peak structure of the C=O stretching (amide I) band and its temperature dependence, which has been discussed in the context of polaron theory .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetanilide have been deduced from its molecular and crystal structure. The solubility characteristics and methods for the determination of acetanilide and its metabolites in biological fluids and tissues have been described, indicating a high degree of specificity . The vibrational anomalies observed in acetanilide have led to discussions about the molecular degrees of freedom responsible for these features . The close contacts between the amide proton and other molecular groups may affect the vibrational parameters .

Scientific Research Applications

Thermochemical Properties and Phase Transitions

Acetanilides, including isotopically labeled variants like Acetanilide-13C6, are used in thermochemical studies to understand vapor pressures, phase transitions, and enthalpies of formation. For example, Nagrimanov et al. (2018) conducted an experimental and theoretical study focusing on analgesics, including acetanilides, to collect thermochemical data like vapor pressures and enthalpies of formation. This research aids in understanding the thermochemical behaviors of these compounds, essential for their application in pharmaceuticals and materials science (Nagrimanov et al., 2018).

Chemoproteomic Profiling

In the realm of toxicology and pharmacology, chemoproteomic platforms utilize acetanilides to map proteome-wide cysteine reactivity, as shown by Counihan et al. (2017). Their study on acetochlor, a widely used acetanilide herbicide, revealed its interaction with protein targets in vivo, affecting mitochondrial and peroxisomal fatty acid oxidation. Such insights are crucial for understanding the molecular mechanisms of toxicity associated with acetanilide compounds (Counihan et al., 2017).

Molecular Interactions with Organic Matter

Jayasundera et al. (2003) investigated the interactions of acetanilide pesticides with organic matter using NMR spectroscopy. This study provides valuable information on how acetanilides interact with different types of organic matter, which is essential for understanding their environmental behavior and fate (Jayasundera et al., 2003).

Metabolism and Biodegradation Studies

Research on the metabolism and biodegradation of acetanilides, including labeled compounds like Acetanilide-13C6, provides insights into their environmental persistence and transformation. Studies like that by Scarfe et al. (2002) on the urinary metabolites of bromoaniline derivatives help understand the metabolic pathways and potential environmental impact of acetanilides (Scarfe et al., 2002).

Synthesis and Chemical Transformations

Acetanilide derivatives, including those labeled with isotopes, are pivotal in synthetic chemistry for producing various pharmacologically active compounds. Research by Manikandan and Jeganmohan (2014) on the hydroarylation of anilides with alkynes demonstrates the utility of acetanilides in synthesizing ortho-alkenylated anilines, important intermediates in organic synthesis (Manikandan & Jeganmohan, 2014).

Safety And Hazards

Acetanilide-13C6 can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation and ensure adequate ventilation when handling this compound . It is also advised to wear personal protective equipment and face protection .

properties

IUPAC Name

N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2+1,3+1,4+1,5+1,6+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZERHIULMFGESH-OLGKHRKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480127
Record name Acetanilide-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetanilide-13C6

CAS RN

201741-03-9
Record name Acetanilide-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201741-03-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.